N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide (Alda-1) is a synthetic organic compound primarily recognized for its role as a selective activator of aldehyde dehydrogenase 2 (ALDH2) [, , ]. ALDH2 is a mitochondrial enzyme crucial for detoxifying reactive aldehydes, notably 4-hydroxy-trans-2-nonenal (4-HNE), a byproduct of lipid peroxidation []. Alda-1's ability to enhance ALDH2 activity has positioned it as a valuable tool in investigating the therapeutic potential of ALDH2 activation in various pathological conditions [, ].
Alda-1 functions as an allosteric activator of ALDH2 []. While the precise mechanism remains to be fully elucidated, studies suggest that Alda-1 binds to a site distinct from the catalytic site of ALDH2, inducing conformational changes that enhance the enzyme's catalytic activity []. This enhanced activity facilitates the detoxification of reactive aldehydes like 4-HNE, thereby mitigating their deleterious effects.
7.1. Mitigating Ischemic Injury: Alda-1 demonstrated efficacy in reducing ischemic random skin flap necrosis in rat models []. By activating ALDH2, Alda-1 inhibited mitophagy, reduced oxidative stress and inflammation, and promoted angiogenesis, thereby enhancing flap viability []. Similarly, Alda-1 treatment showed promise in mitigating spinal cord injury in mice by suppressing reactive aldehyde mechanisms [].
7.2. Improving Cardiac and Neurological Function Post-Resuscitation: In a swine model of cardiac arrest, Alda-1 administration after resuscitation improved cardiac and neurological function []. This protective effect was linked to the inhibition of oxidative stress-mediated NLRP3 inflammasome activation and pyroptosis [].
7.3. Attenuating Intracranial Self-Stimulation: Alda-1, alongside other endocannabinoid degradative enzyme inhibitors, reduced intracranial self-stimulation in mice, indicating a potential role in modulating reward pathways [, ].
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4